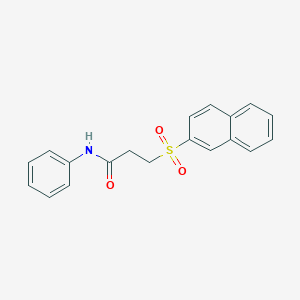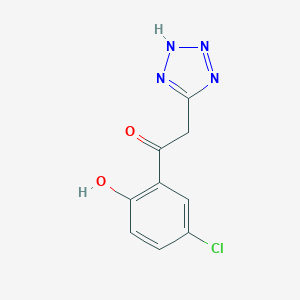![molecular formula C15H14BrNO4S B270370 Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate, also known as BSAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSAE belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
In vivo studies have demonstrated that this compound exhibits anti-inflammatory and anti-tumor properties. In a mouse model of rheumatoid arthritis, this compound was shown to reduce inflammation and joint damage. In a mouse model of colon cancer, this compound was shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate is its high yield and purity, which makes it suitable for use in laboratory experiments. Additionally, this compound exhibits anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the treatment of various diseases.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for research on Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate. One area of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models.
Another area of research is the identification of the molecular targets of this compound. Understanding the molecular targets of this compound could provide insights into its mechanism of action and facilitate the development of more effective therapeutic agents.
Overall, this compound is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully elucidate its mechanism of action and determine its optimal dosage and administration route.
Métodos De Síntesis
The synthesis of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate involves the reaction between 3-bromobenzenesulfonyl chloride and ethyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces this compound as a white solid with a high yield. The purity of the compound is typically confirmed using analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases. In particular, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, this compound has been demonstrated to exhibit anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells. This makes this compound a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C15H14BrNO4S |
|---|---|
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
ethyl 3-[(3-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14BrNO4S/c1-2-21-15(18)11-5-3-7-13(9-11)17-22(19,20)14-8-4-6-12(16)10-14/h3-10,17H,2H2,1H3 |
Clave InChI |
XVACKEVYTBDGON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)



![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)

